Enantiomeric Configuration Control: (R) vs. (S) vs. Racemate — Impact on Chiral Drug Synthesis Fidelity
The (R)-enantiomer (CAS 1349699-78-0) and (S)-enantiomer (CAS 169452-13-5) are distinct chemical entities with opposite absolute configuration at the pyrrolidine 3-position. The (R)-enantiomer bears the (3R) IUPAC designation, while the (S)-enantiomer is designated (3S). In chiral 3-aminopyrrolidine-derived NK-3 receptor antagonists, stereochemistry at the 3-position directly governs receptor binding affinity, with reported Ki values for lead compounds in the nanomolar range (e.g., Ki = 298 nM for an optimized pyrrolidine NK-3 antagonist) [1]. The racemic mixture (CAS 2059948-40-0) [2] contains a 1:1 ratio of both enantiomers and cannot substitute for the enantiopure compound in stereospecific syntheses. Both enantiomers are commercially available at comparable purity specifications (95–98%) , but the (R)-enantiomer is assigned a unique MDL identifier (MFCD18378083) , enabling unambiguous procurement verification.
| Evidence Dimension | Absolute configuration (Cahn-Ingold-Prelog) at pyrrolidine 3-position and corresponding commercial identifiers |
|---|---|
| Target Compound Data | (R)-enantiomer: IUPAC (3R)-1-[(3-methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride; CAS 1349699-78-0; MDL MFCD18378083; Purity: 95–98% across suppliers |
| Comparator Or Baseline | (S)-enantiomer: IUPAC (3S)-1-[(3-methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride; CAS 169452-13-5; Racemate: CAS 2059948-40-0 |
| Quantified Difference | Opposite absolute configuration at C3; distinct CAS numbers, MDL identifiers, and PubChem CIDs (56604271 vs. 53256297 vs. 75994010) |
| Conditions | Stereochemical assignment by IUPAC nomenclature; commercial identity verified by CAS registry and MDL numbering system |
Why This Matters
For stereospecific drug synthesis, the (R)-enantiomer cannot be replaced by the (S)-enantiomer or racemate without risk of inverted or reduced target binding, as demonstrated in NK-3 antagonist SAR studies where stereochemistry is a key affinity determinant.
- [1] Ratni H, Ballard TM, Bissantz C, et al. Rational design of novel pyrrolidine derivatives as orally active neurokinin-3 receptor antagonists. Bioorg Med Chem Lett. 2010;20(22):6730-6733. Ki = 298 nM reported for lead NK-3 antagonist compound. PMID: 20850972. View Source
- [2] PubChem Compound Summary CID 75994010. 1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride (Racemic mixture). National Center for Biotechnology Information. View Source
